molecular formula C13H15N3OS B3832223 1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea

1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea

Cat. No.: B3832223
M. Wt: 261.34 g/mol
InChI Key: AYDVLJLULKQOBC-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a propylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids .

In anticancer research, the compound is thought to induce oxidative stress within cancer cells, leading to DNA damage and apoptosis. The generation of reactive oxygen species (ROS) plays a crucial role in this process, as it triggers a cascade of cellular events that ultimately result in cell death .

Comparison with Similar Compounds

1-(4-Phenyl-1,3-thiazol-2-yl)-3-propylurea can be compared with other thiazole derivatives, such as:

    1-(4-Phenyl-1,3-thiazol-2-yl)-3-methylurea: This compound has a similar structure but with a methyl group instead of a propyl group. It exhibits similar biological activities but may differ in potency and selectivity.

    1-(4-Phenyl-1,3-thiazol-2-yl)-3-ethylurea: Another closely related compound, differing by the presence of an ethyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDVLJLULKQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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